molecular formula C11H9NO B13645434 2-(Oxiran-2-yl)quinoline

2-(Oxiran-2-yl)quinoline

Cat. No.: B13645434
M. Wt: 171.19 g/mol
InChI Key: ALQQOFUUKNSEKG-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)quinoline is a heterocyclic compound that features both an epoxide and a quinoline ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring and a pyridine ring, while the epoxide is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the epoxide group. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst. The resulting quinoline can then be epoxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxiran-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Oxiran-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)quinoline involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. The quinoline ring can intercalate with DNA, interfering with replication and transcription .

Comparison with Similar Compounds

Uniqueness: 2-(Oxiran-2-yl)quinoline is unique due to the presence of both an epoxide and a quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(oxiran-2-yl)quinoline

InChI

InChI=1S/C11H9NO/c1-2-4-9-8(3-1)5-6-10(12-9)11-7-13-11/h1-6,11H,7H2

InChI Key

ALQQOFUUKNSEKG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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